1-(4-fluorophenyl)-5-oxo-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)pyrrolidine-3-carboxamide
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Description
1-(4-fluorophenyl)-5-oxo-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C20H19FN6O2 and its molecular weight is 394.41. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are the ERK1/2 enzymes . These enzymes play a crucial role in the MAPK/ERK pathway , which is central to regulating mammalian cell growth, differentiation, survival, and migration .
Mode of Action
This compound acts as a potent inhibitor of ERK1/2 . It exhibits excellent kinase selectivity and operates through a dual mechanism of action . The compound binds to the ERK1/2 enzymes, inhibiting their activity and thus disrupting the MAPK/ERK pathway .
Biochemical Pathways
The inhibition of ERK1/2 disrupts the MAPK/ERK pathway . This pathway is responsible for transmitting extracellular signals into the cell, leading to various cellular responses. By inhibiting ERK1/2, the compound can alter these responses, potentially leading to effects such as reduced cell growth and proliferation .
Pharmacokinetics
The compound initially suffered from poor pharmacokinetics . The discovery of a novel 3 (s)-thiomethyl pyrrolidine analog improved its pharmacokinetic properties . This led to the development of a clinical candidate suitable for twice-daily oral dosing .
Result of Action
The inhibition of ERK1/2 and the disruption of the MAPK/ERK pathway can lead to a variety of molecular and cellular effects. These may include reduced cell growth and proliferation, which could potentially be beneficial in the treatment of diseases characterized by excessive cell growth, such as cancer .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors These may include the presence of other compounds or medications, the pH of the environment, and the specific characteristics of the target cells.
: MK-8353: Discovery of an Orally Bioavailable Dual Mechanism ERK Inhibitor for Oncology
Properties
IUPAC Name |
1-(4-fluorophenyl)-5-oxo-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN6O2/c21-15-2-4-16(5-3-15)27-13-14(12-17(27)28)20(29)25-9-11-26-10-8-24-19(26)18-22-6-1-7-23-18/h1-8,10,14H,9,11-13H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEOPZHPWDNTLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NCCN3C=CN=C3C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.